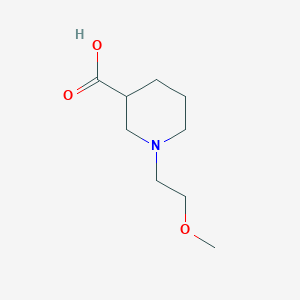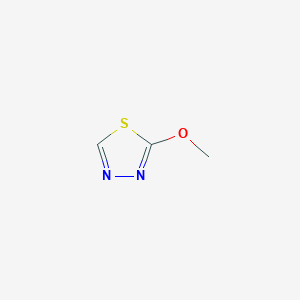
6-(Methylamino)pyridazin-3(2H)-one
Vue d'ensemble
Description
The compound 6-(Methylamino)pyridazin-3(2H)-one is a derivative of pyridazin-3(2H)-one, which is a heterocyclic compound with significant pharmaceutical importance. Pyridazinones and their derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves the reaction of various hydrazine precursors with different electrophilic or nucleophilic components. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to obtain the desired compound . Similarly, novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives were synthesized through accessible pathways, demonstrating the versatility of pyridazinone chemistry .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic structure of the compounds. For example, the HOMO-LUMO energy gap and global reactivity descriptors can be determined to understand the compound's reactivity .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, including 1,3-dipolar cycloaddition, as demonstrated in the synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline hydrochloride . These reactions are crucial for the formation of complex heterocyclic systems and for the introduction of functional groups that can modulate the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are characterized by their stability, crystalline structure, and intermolecular interactions. For example, (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one was found to be thermostable up to its melting point, and its intermolecular interactions were investigated using Hirshfeld surface analysis . The crystal structures of simple pyridazin-3(2H)-ones revealed various hydrogen bonding patterns, which can influence the compound's solubility and reactivity .
Applications De Recherche Scientifique
Pyridazinone Derivatives as Selective COX-2 Inhibitors
Research on pyridazinone derivatives, such as ABT-963, demonstrates their potential as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds have shown high oral anti-inflammatory potency and gastric safety in animal models, suggesting their applicability in the treatment of pain and inflammation associated with arthritis. ABT-963, in particular, has been noted for its excellent selectivity for COX-2 over COX-1, improved aqueous solubility, and effective reduction in prostaglandin E2 production and edema after oral administration (Asif, 2016).
Heterocyclic Chemistry and Biological Activity
Pyridazinones are part of a broader class of compounds that play a significant role in heterocyclic chemistry and possess a variety of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, and they have been explored for their biological significance in several contexts, including their role in optical sensors and their broad spectrum of biological and medicinal applications (Jindal & Kaur, 2021).
Synthetic Protocols for Pyridazine and Pyridazone Analogues
The synthesis of pyridazine and pyridazinone derivatives has been the subject of extensive research due to their wide range of biological activities, particularly concerning the cardiovascular system. Various synthesis methods have been developed, highlighting the chemical versatility and potential of these compounds in pharmaceutical applications (Jakhmola et al., 2016).
Role in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including pyridazinones, are known for their versatility as synthetic intermediates and their biological importance. They have been used in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and have shown a range of medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This highlights the multifaceted applications of pyridazinone derivatives in both organic chemistry and drug development (Li et al., 2019).
Antioxidant Activity and Chemical Analysis
The study of antioxidants and their mechanisms has also seen the application of pyridazinone compounds. Various tests used to determine the antioxidant activity of compounds include the assessment of their ability to interact with and neutralize reactive oxygen species, showcasing the potential of pyridazinone derivatives in this field (Munteanu & Apetrei, 2021).
Mécanisme D'action
Target of Action
Pyridazinone derivatives have been associated with a broad spectrum of pharmacological activities .
Mode of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities .
Action Environment
The synthesis of pyridazinone derivatives has been described, suggesting that certain conditions may be required for optimal activity .
Propriétés
IUPAC Name |
3-(methylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-4-2-3-5(9)8-7-4/h2-3H,1H3,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAAPUGBTAYQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533938 | |
| Record name | 6-(Methylamino)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylamino)pyridazin-3(2H)-one | |
CAS RN |
88259-77-2 | |
| Record name | 6-(Methylamino)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3022509.png)
![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3022510.png)


![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)


![[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine](/img/structure/B3022522.png)
![4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde](/img/structure/B3022523.png)




